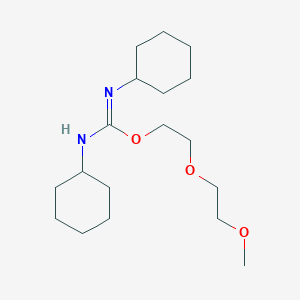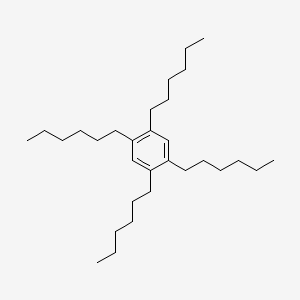![molecular formula C23H31NOSi B14382542 N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide CAS No. 88108-91-2](/img/structure/B14382542.png)
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide is a compound that features a silyl protecting group, which is commonly used in organic synthesis. The tert-butyl(diphenyl)silyl group is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide typically involves the reaction of tert-butyl(diphenyl)silyl chloride with N-cyclohexylformamide. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether bond . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions to form silanols.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl group.
Major Products Formed
Oxidation: Silanols and other oxidized silicon compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted silyl ethers depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of specialty chemicals and materials where stability under acidic conditions is crucial.
Wirkmechanismus
The mechanism of action of N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide involves the formation of a stable silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, which protects the functional group from unwanted reactions. The stability of the silyl group under acidic conditions allows for selective reactions in complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl (TMS): Less sterically hindered and more easily removed under acidic conditions.
tert-Butyldimethylsilyl (TBDMS): Similar stability but slightly less bulky than tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to fluoride ions but less stable under acidic conditions.
Uniqueness
N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide stands out due to its increased steric bulk and stability under acidic conditions. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required without compromising the integrity of other functional groups .
Eigenschaften
CAS-Nummer |
88108-91-2 |
|---|---|
Molekularformel |
C23H31NOSi |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
N-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(21-15-9-5-10-16-21,22-17-11-6-12-18-22)24(19-25)20-13-7-4-8-14-20/h5-6,9-12,15-20H,4,7-8,13-14H2,1-3H3 |
InChI-Schlüssel |
OFLFCCZDCIGSBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
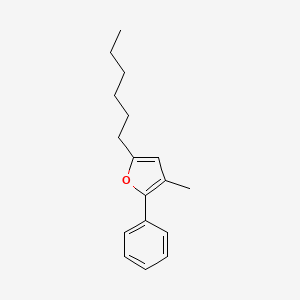
![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
![2-[Benzyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14382481.png)
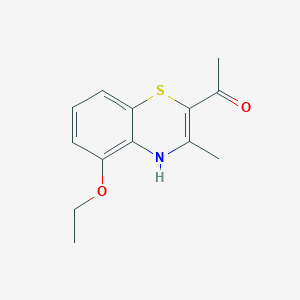
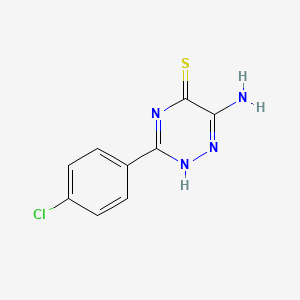
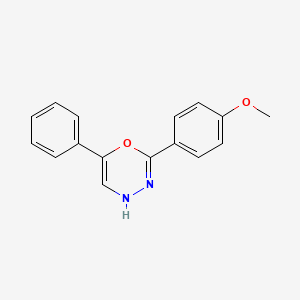
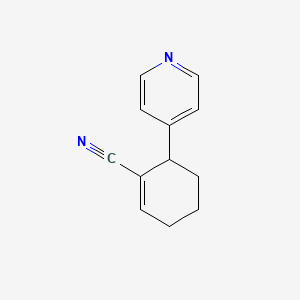
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)
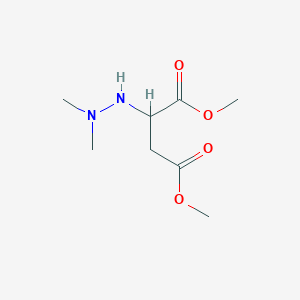
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
